molecular formula C14H19ClN2O6 B15161664 2,3,3-Trimethyl-5-nitro-1-propyl-3H-indol-1-ium perchlorate CAS No. 667427-11-4

2,3,3-Trimethyl-5-nitro-1-propyl-3H-indol-1-ium perchlorate

Katalognummer: B15161664
CAS-Nummer: 667427-11-4
Molekulargewicht: 346.76 g/mol
InChI-Schlüssel: GQPKMBVUBHNIAF-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,3-Trimethyl-5-nitro-1-propyl-3H-indol-1-ium perchlorate is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological and pharmacological activities. This compound is characterized by its unique structural features, including a nitro group at the 5-position and a propyl group at the 1-position of the indole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-Trimethyl-5-nitro-1-propyl-3H-indol-1-ium perchlorate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of Substituents: The trimethyl and propyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Nitration: The nitro group can be introduced at the 5-position through nitration using a mixture of concentrated nitric and sulfuric acids.

    Formation of the Perchlorate Salt: The final step involves the formation of the perchlorate salt by reacting the indolium compound with perchloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,3,3-Trimethyl-5-nitro-1-propyl-3H-indol-1-ium perchlorate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Nucleophiles: Ammonia, amines, and thiols.

Major Products

    Amino Derivatives: Formed by the reduction of the nitro group.

    Oxides: Formed by the oxidation of the compound.

    Substituted Indoles: Formed by nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

2,3,3-Trimethyl-5-nitro-1-propyl-3H-indol-1-ium perchlorate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other indole derivatives and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2,3,3-Trimethyl-5-nitro-1-propyl-3H-indol-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3,3-Trimethyl-1-propyl-3H-indol-1-ium iodide: Similar structure but with an iodide counterion instead of perchlorate.

    2,3,3-Trimethyl-5-nitro-1-propyl-3H-indol-1-ium chloride: Similar structure but with a chloride counterion.

Uniqueness

2,3,3-Trimethyl-5-nitro-1-propyl-3H-indol-1-ium perchlorate is unique due to its perchlorate counterion, which can influence its solubility, stability, and reactivity compared to other similar compounds. The presence of the nitro group also imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

667427-11-4

Molekularformel

C14H19ClN2O6

Molekulargewicht

346.76 g/mol

IUPAC-Name

2,3,3-trimethyl-5-nitro-1-propylindol-1-ium;perchlorate

InChI

InChI=1S/C14H19N2O2.ClHO4/c1-5-8-15-10(2)14(3,4)12-9-11(16(17)18)6-7-13(12)15;2-1(3,4)5/h6-7,9H,5,8H2,1-4H3;(H,2,3,4,5)/q+1;/p-1

InChI-Schlüssel

GQPKMBVUBHNIAF-UHFFFAOYSA-M

Kanonische SMILES

CCC[N+]1=C(C(C2=C1C=CC(=C2)[N+](=O)[O-])(C)C)C.[O-]Cl(=O)(=O)=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.